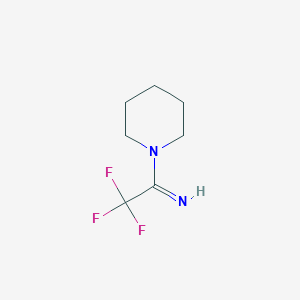

2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-imine

Description

2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-imine is a fluorinated imine derivative featuring a piperidine moiety and a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable intermediates in medicinal and agrochemical synthesis .

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-piperidin-1-ylethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2/c8-7(9,10)6(11)12-4-2-1-3-5-12/h11H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYJYHWYZNJGFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-imine typically involves the reaction of piperidine with a trifluoroacetylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction can produce piperidinyl ethanamines.

Scientific Research Applications

Chemistry: In chemistry, 2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-imine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of photoreactive probes and other specialized reagents.

Biology and Medicine: The compound is studied for its potential biological activity. It is used in the synthesis of inhibitors for enzymes such as cytochrome P450, which are important in drug metabolism. Additionally, it is explored for its anticonvulsant properties and potential therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-imine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

(E)-2-(Benzyloxy)-N-(piperidin-1-yl)ethan-1-imine (S11)

- Synthesis: Prepared via condensation of 2-(benzyloxy)acetaldehyde with N-aminopiperidine in dichloromethane (DCM), yielding 66% after silica chromatography .

- Properties : Rf = 0.48 (20% EtOAc/hexanes), indicating moderate polarity. The benzyloxy group increases steric bulk compared to the trifluoromethyl group in the target compound.

- Applications : Likely used as a hydrazone precursor in defluoroalkylation reactions.

N-(Piperidin-1-yl)methanimine (S9)

- Role : A key intermediate in synthesizing compound 16 (N-(2,2-difluoro-2-(3-(trifluoromethyl)phenyl)ethyl)piperidin-1-amine) via photoredox catalysis with 1,3-bis(trifluoromethyl)benzene .

- Comparison : Unlike the target compound, S9 lacks the trifluoromethyl group on the ethan-imine backbone, reducing its electron-withdrawing effects and stability.

(E)-3-Methyl-N-(piperidin-1-yl)butan-1-imine (S7)

- Synthesis : Used to prepare compound 14 (N-(1,1-difluoro-4-methyl-1-(3-(trifluoromethyl)phenyl)pentan-2-yl)piperidin-1-amine) under similar photoredox conditions .

Functional Group Variations

2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-one

- Properties : Density = 1.226 g/mL, boiling point = 77°C/15 mmHg. Synthesized via La(OTf)3-catalyzed reaction of piperidine with ethyl trifluoroacetate .

- Comparison : The ketone analog lacks the imine’s basic nitrogen, altering its reactivity in nucleophilic additions or condensations.

N-(4-Bromophenyl)-2,2,2-trifluoro-1-(4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)ethan-1-imine

Physicochemical and Stability Trends

- Polarity : Compounds with trifluoromethyl groups (e.g., target compound) exhibit lower polarity than hydroxyl- or benzyloxy-substituted analogs (e.g., S11) due to the electron-withdrawing nature of CF3 .

- Stability: Trifluoromethyl imines are stabilized by conjugation, whereas non-fluorinated imines (e.g., S9) may require inert conditions to prevent hydrolysis .

Biological Activity

2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-imine (CAS: 352209-76-8) is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, which is known for its pharmacological properties, and trifluoromethyl groups that can enhance biological activity through increased lipophilicity and metabolic stability.

- Molecular Formula : C7H11F3N2

- Molecular Weight : 180.17 g/mol

- IUPAC Name : this compound

- Purity : 95% .

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as a therapeutic agent. The following sections detail its effects on various biological systems.

Anticancer Activity

Recent studies have investigated the compound's anticancer properties, particularly its ability to inhibit specific cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting growth in xenograft models of cancer.

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Related Compound A | 15.0 | FGFR1 Inhibition |

| Related Compound B | 40.5 | Cellular Activity |

| 2,2,2-Trifluoro Compound | TBD | TBD |

Note: Specific IC50 values for this compound were not available in current literature but are expected to be comparable to related compounds .

The mechanism by which this compound exerts its biological effects may involve interaction with various molecular targets within cancer cells. For example:

- FGFR Inhibition : Similar compounds have been noted for their ability to inhibit fibroblast growth factor receptors (FGFR), which play a crucial role in tumor growth and angiogenesis .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation. However, the presence of trifluoromethyl groups typically enhances metabolic stability and bioavailability. Toxicity studies are essential to determine the safety profile of this compound in vivo.

Case Studies

Several case studies have highlighted the potential of trifluorinated compounds in medicinal chemistry:

- Zebrafish Embryo Model : In one study involving related trifluoromethyl compounds, significant growth inhibition was observed in zebrafish embryos, indicating potential developmental toxicity .

- Antimicrobial Activity : Other derivatives have shown potent antibacterial and antifungal activities against various strains, suggesting that the trifluoromethyl group may enhance these effects .

Q & A

Q. Table 1: Optimization Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| Solvent | Anhydrous THF | Enhances reactivity |

| Catalyst (TiCl₄) | 5 mol% | 15–20% yield increase |

Advanced: How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous stereochemical assignment. Key steps include:

- Crystallization : Grow crystals via vapor diffusion (e.g., ethanol/water mixtures) .

- Data Collection : Use a synchrotron source for high-resolution data (<1.0 Å) to detect trifluoromethyl group orientation .

- Refinement : Employ SHELXL for least-squares refinement, focusing on anisotropic displacement parameters for fluorine atoms . Contradictions between NMR and crystallographic data (e.g., axial vs. equatorial CF₃) are resolved by prioritizing SCXRD results due to direct spatial visualization .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR (δ -70 to -75 ppm for CF₃) and ¹H NMR (δ 2.5–3.5 ppm for piperidine protons) confirm structural integrity .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = 223.0824) validates molecular weight .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) detect impurities (<0.5% threshold) .

Advanced: How can researchers design QSAR studies to enhance the compound’s biological activity?

Methodological Answer:

- Descriptor Selection : Calculate logP (trifluoromethyl increases hydrophobicity) and polar surface area (PSA) using software like MOE .

- Biological Assays : Test against target receptors (e.g., GPCRs) with radioligand binding assays (IC₅₀ values) .

- Modification Strategies : Introduce electron-withdrawing groups (e.g., nitro) to the piperidine ring to enhance binding affinity, as seen in related compounds .

Q. Table 2: Structural Modifications and Activity Trends

| Modification Site | Functional Group | Observed ΔIC₅₀ | Reference |

|---|---|---|---|

| Piperidine C4 | -NO₂ | 3.5-fold ↓ | |

| CF₃ Adjacent | -F | No significant change |

Advanced: How should conflicting data from spectroscopic and computational models be reconciled?

Methodological Answer:

- Triangulation Approach : Cross-validate NMR chemical shifts (experimental vs. DFT-calculated) using Gaussian09 with B3LYP/6-31G(d) basis set .

- Dynamic Effects : Consider rotameric equilibria (e.g., CF₃ rotation) via variable-temperature NMR to explain discrepancies in peak splitting .

- Crystallographic Validation : Prioritize SCXRD data for rigid structural elements, while MD simulations (AMBER) model flexible regions .

Basic: What stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (t₁/₂ = 14 days under ambient light) .

- Hydrolysis Prevention : Use inert atmospheres (N₂/Ar) during reactions; avoid aqueous workup unless stabilized by CF₃ electron withdrawal .

Advanced: What strategies mitigate challenges in enantiomeric resolution of chiral derivatives?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak IA columns (hexane/isopropanol, 90:10) with Daicel CSPs for baseline separation (α = 1.32) .

- Asymmetric Synthesis : Employ Evans’ oxazaborolidine catalysts to achieve >90% ee during imine formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.